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Erythritol

Glycemic index Insulinemic response Diabetes management

Sugar alcohols are often procured as interchangeable bulking agents, yet laxative thresholds, glycemic impact, and caloric density vary by >300% across polyols-creating formulation failure and labeling risk. Erythritol (CAS 7493-90-5) solves this with quantifiable differentiation: - **GI=0 & 0.2 kcal/g**: Only polyol supporting 'zero glycemic impact' claims; EU 0 kcal/g regulatory exemption. - **3-4× higher digestive tolerance** (0.66-0.80 g/kg BW) vs. sorbitol, minimizing osmotic diarrhea in sugar-free confectionery. - **Clinically superior caries prevention**: 24% plaque reduction vs. xylitol/sorbitol in 3-year RCT. Available in research to bulk quantities with immediate global shipment.

Molecular Formula C4H10O4
Molecular Weight 122.12 g/mol
CAS No. 7493-90-5
Cat. No. B2894434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythritol
CAS7493-90-5
Molecular FormulaC4H10O4
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC(C(C(CO)O)O)O
InChIInChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+
InChIKeyUNXHWFMMPAWVPI-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether.
Very soluble in water (saturated solution contains about 61% w/w);  soluble in pyridine (saturated solution contains 2.5% w/w);  slightly soluble in alcohol;  practically insoluble in ether
Insoluble in ethyl ether, benzene
In water, 6.10X10+5 mg/L at 22 °C
610 mg/mL at 22 °C

Structure & Identifiers


Interactive Chemical Structure Model





Erythritol Technical Baseline


Erythritol (CAS 7493-90-5) is a four-carbon tetritol-type sugar alcohol (polyol) belonging to the class of hydrogenated carbohydrates used as bulk sweeteners and sugar replacers [1]. Unlike five-carbon (xylitol) and six-carbon (sorbitol, mannitol) polyols, erythritol exhibits a fundamentally distinct metabolic fate: approximately 90% is absorbed intact in the small intestine via passive paracellular diffusion and excreted unchanged in urine without systemic metabolism [2]. This metabolic profile confers a caloric value of 0–0.2 kcal/g, a glycemic index (GI) of 0, and the highest gastrointestinal tolerance among commercial polyols [3]. Physicochemically, erythritol demonstrates a negative heat of solution of -182 J/g—the highest magnitude among sugar alcohols—and solubility of 40 g/100g solution at 20°C, which in combination yield a moderate cooling sensation [4].

Reported low glycemic index supports low-glycemic research formulation fit

Reported higher laxative threshold may reduce digestive risk in confectionery studies

Reported anti-caries RCT data and cooling property support oral healthcare research

Erythritol vs. Generic Polyols: Key Differences


Sugar alcohols share a common chemical classification but exhibit profound divergence in metabolic handling, caloric contribution, and physiological tolerance that precludes generic substitution. Erythritol is a tetritol (C4) with 90% urinary excretion unchanged, whereas xylitol (C5 pentitol), sorbitol (C6 hexitol), and maltitol (C12 disaccharide polyol) undergo partial hepatic metabolism, fermentation in the large intestine, or both [1]. This fundamental difference produces order-of-magnitude variations in key performance parameters: glycemic index ranges from 0 (erythritol) to 35 (maltitol); caloric value ranges from 0–0.2 kcal/g (erythritol) to 2.4–3.0 kcal/g (sorbitol, xylitol, maltitol); and maximum tolerated single dose without laxation varies from 1.0 g/kg body weight (erythritol) to 0.37 g/kg (xylitol) to 0.17 g/kg (sorbitol) [2]. In formulation applications, erythritol's heat of solution (-182 J/g) differs substantially from xylitol (-153 J/g) and sorbitol (-111 J/g), yielding distinct sensory profiles [3]. Consequently, direct substitution based solely on relative sweetness equivalence—without accounting for these differential parameters—will yield products with divergent caloric labeling, glycemic response, gastrointestinal tolerance, and organoleptic properties.

Glycemic Labeling
Replacing with xylitol or maltitol may shift glycemic labeling and caloric claims
Digestive Tolerance
Substituting sorbitol may lower laxative threshold, increasing gastrointestinal complaint risk
Oral Health Efficacy
Using xylitol or sorbitol may not replicate reported caries reduction endpoints

Erythritol Evidence Guide


Glycemic and Insulinemic Index Comparison

Erythritol demonstrates a glycemic index (GI) of 0, which is significantly lower than xylitol (GI = 13), sorbitol (GI = 9), and substantially lower than maltitol (GI = 35). The corresponding insulinemic index (II) values are erythritol = 2, xylitol = 11, sorbitol = 11, and maltitol = 27, with sucrose at 43 and glucose at 100 as references [1]. Erythritol is the only commercial polyol that achieves both GI = 0 and II ≤ 2, placing it in the 'non-glycaemic' classification band (< 40 being 'very low' GI) [2].

Glycemic Index Profile
Head-to-head
GI 0 vs. Xylitol 13, Sorbitol 9, Maltitol 35
Reported GI supports low-glycemic endpoint differentiation
Systematic analysis; consistent across studies
Glycemic index Insulinemic response Diabetes management Blood glucose

Caloric Density vs. Other Polyols

In a double-blind, placebo-controlled human study directly comparing gastrointestinal tolerance of erythritol and xylitol ingested in liquid, the maximum single oral dose that did not induce significant gastrointestinal symptoms (diarrhea, borborygmi, flatulence) was 1.0 g/kg body weight for erythritol versus 0.37 g/kg body weight for xylitol—a 2.7-fold higher tolerance threshold [1]. Erythritol's superior tolerance stems from its near-complete small-intestinal absorption (approximately 90%) and renal excretion unchanged, whereas xylitol undergoes partial fermentation in the large intestine [2]. Erythritol 'normally avoids the gastrointestinal reactions encountered with other polyols' owing to its smaller molecular weight and unique configuration [3].

Caloric Density
Cross-study
0.2 kcal/g vs. Xylitol 2.4, Sorbitol 2.7
Reported caloric profile enables near-zero-calorie positioning
EU exception supports energy calculation labeling
Gastrointestinal tolerance Laxative threshold Osmotic diarrhea FODMAP

Gastrointestinal Tolerance Comparison

Erythritol exhibits a heat of solution of -182 J/g, the highest magnitude (most negative) among commercial sugar alcohols, exceeding xylitol (-153 J/g), mannitol (-121 J/g), sorbitol (-111 J/g), lactitol (-53 J/g), isomalt (-39 J/g), and maltitol (-23 J/g) [1]. The perceived cooling intensity depends on the combination of heat of solution and water solubility; due to erythritol's lower solubility (40 g/100g solution at 20°C) compared to xylitol (63 g/100g solution), xylitol delivers a more intense cooling sensation despite its less negative heat of solution [2]. Erythritol's solubility of 40 g/100g solution contrasts with sorbitol's 75 g/100g solution, affecting dissolution kinetics and sensory onset [3].

Laxative Threshold
Head-to-head
0.66–0.80 g/kg vs. Sorbitol 0.17–0.24 g/kg
3–4× higher tolerance may reduce digestive complaint risk
Single-dose human study; n=38
Heat of solution Cooling effect Endothermic dissolution Sensory properties Confectionery formulation

Dental Caries Prevention Efficacy

In a 3-year double-blind randomized controlled clinical trial involving 485 primary school children consuming 7.5 g/day of erythritol, xylitol, or sorbitol candies, the number of dentin caries teeth and surfaces at 24-month follow-up was significantly lower in the erythritol group than in the xylitol or sorbitol control group. Time to development of enamel/dentin caries lesions was significantly longer in the erythritol group compared to both sorbitol and xylitol groups [1]. A comprehensive literature review concluded that erythritol effectively decreased dental plaque weight, reduced adherence of common streptococcal oral bacteria to tooth surfaces, and demonstrated better efficacy than sorbitol and xylitol to maintain and improve oral health [2]. Based on molecular parameters of dietary alditols, efficacy in caries prevention follows the homologous series: erythritol ≥ xylitol > sorbitol [3].

Caries Prevention RCT
Reported
3-year double-blind RCT; n=485
RCT
Reported lower dentin caries incidence vs. xylitol/sorbitol
ICDAS assessment; 24-mo follow-up
Dental caries Anticariogenic Streptococcus mutans Dental plaque Oral health

Cooling Effect and Heat of Solution

In a comparative study evaluating characteristics of polyols for thin-layer sugarless coating applications, erythritol was demonstrated to be a more suitable coating material than maltitol, mannitol, sorbitol, xylitol, and sucrose due to its high water solubility, low hygroscopicity, instant crystallization, and low tackiness [1]. Erythritol's combination of these properties enables reduced coating time compared to maltitol or sucrose coatings. The study established an optimum basic formulation consisting of erythritol, powdered acacia, and talc, achieving smooth coating layers and high coating efficiency [2].

Heat of Solution
Cross-study
−182 J/g (−43 cal/g)
Reported highest cooling potential among tested polyols
Perception moderated by solubility
Thin-layer coating Sugarless coating Pharmaceutical excipient Crystallization Hygroscopicity

Erythritol Application Scenarios


Zero-Glycemic, Low-Calorie Food & Beverage

Erythritol is the optimal polyol selection for formulations requiring zero glycemic impact labeling. With a glycemic index (GI) of 0 and insulinemic index (II) of 2—compared to xylitol (GI = 13, II = 11) and sorbitol (GI = 9, II = 11)—erythritol achieves non-glycaemic classification [1]. Products targeting diabetic consumers or ketogenic diets (e.g., keto bars, low-carb baked goods, sugar-free beverages) should prioritize erythritol over xylitol or sorbitol to maintain zero net carbohydrate claims and avoid insulin stimulation [2].

Digestive-Tolerant Sugar-Free Confectionery

For applications where per-serving polyol intake may approach 10–20 g (e.g., sugar-free hard candies, chocolate, ice cream, carbonated beverages), erythritol's maximum tolerated single dose of 1.0 g/kg body weight—2.7× higher than xylitol (0.37 g/kg)—provides the greatest formulation latitude without triggering consumer laxation complaints [1]. This tolerance advantage is particularly critical in products marketed to children or in markets with stringent labeling requirements for excessive consumption warnings [2].

Oral Healthcare with Anti-Caries Efficacy

Erythritol should be prioritized over xylitol or sorbitol in oral care formulations seeking maximum anticaries substantiation. Clinical evidence demonstrates that erythritol significantly reduces dentin caries lesions and extends time to caries development beyond xylitol and sorbitol at equivalent daily doses (7.5 g) [1]. For chewing gum, mints, and medicated lozenges where caries prevention is a primary product claim, erythritol offers superior clinical efficacy documentation [2].

Pharmaceutical Excipient & Nutraceutical Delivery

Erythritol is the preferred polyol excipient for thin-layer sugarless coating applications based on direct comparative evaluation against maltitol, mannitol, sorbitol, xylitol, and sucrose. Its combination of high water solubility, low hygroscopicity, instant crystallization, and low tackiness enables reduced coating times and superior surface finish [1]. Pharmaceutical manufacturers developing sugar-free coated tablets and confectionery producers creating coated products (sugar-free dragees, coated chewing gum pellets) should select erythritol over alternative polyols for improved process efficiency and product quality [2].

Application
Selection Property
Validation Focus
Low-glycemic food & beverage research
Reported GI and caloric density
Verify glycemic/caloric endpoints vs. polyol class
Sugar-free confectionery digestive tolerance studies
Reported higher laxative threshold
Compare digestive tolerance to sorbitol at equal sweetness
Oral health endpoint research
Reported caries prevention data
Evaluate plaque/caries endpoints vs. xylitol/sorbitol
Non-caloric pharmaceutical excipient studies
Reported absorption/excretion profile
Confirm GI inertness and taste-masking in dosage forms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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